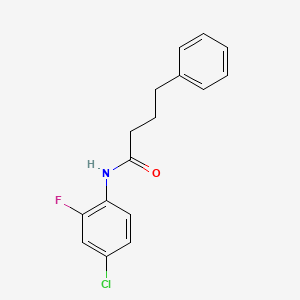
N-(4-chloro-2-fluorophenyl)-4-phenylbutanamide
Overview
Description
N-(4-chloro-2-fluorophenyl)-4-phenylbutanamide, also known as CF-101, is a synthetic compound that belongs to the family of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate various physiological functions in the body. By inhibiting FAAH, CF-101 can increase the levels of endocannabinoids and modulate their effects.
Mechanism of Action
N-(4-chloro-2-fluorophenyl)-4-phenylbutanamide works by inhibiting FAAH, which leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol. Endocannabinoids bind to cannabinoid receptors in the body and modulate various physiological functions such as pain, inflammation, mood, and appetite. By increasing the levels of endocannabinoids, this compound can enhance their effects and provide therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models and human subjects. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in animal models of inflammation. It has also been shown to reduce the levels of stress hormones such as corticosterone in animal models of anxiety. In human subjects, this compound has been shown to be safe and well-tolerated, with no serious adverse events reported.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-fluorophenyl)-4-phenylbutanamide has several advantages for lab experiments. It is a selective and potent inhibitor of FAAH, which allows for specific modulation of endocannabinoid levels. It also has good bioavailability and can be administered orally or intravenously. However, this compound has some limitations for lab experiments. It has a relatively short half-life and may require frequent dosing to maintain therapeutic effects. It also has some off-target effects on other enzymes such as monoacylglycerol lipase, which may complicate data interpretation.
Future Directions
N-(4-chloro-2-fluorophenyl)-4-phenylbutanamide has several potential future directions for research and development. One direction is to further investigate its therapeutic potential in various diseases such as chronic pain, anxiety, and cancer. Another direction is to develop more potent and selective FAAH inhibitors that can overcome the limitations of this compound. Additionally, this compound can be used as a tool compound to study the endocannabinoid system and its role in various physiological functions.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications in various diseases such as inflammation, pain, anxiety, and cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials. This compound has been shown to reduce inflammation and pain in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to have anxiolytic effects in animal models of anxiety and to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c17-13-9-10-15(14(18)11-13)19-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYBCEXYSOPUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



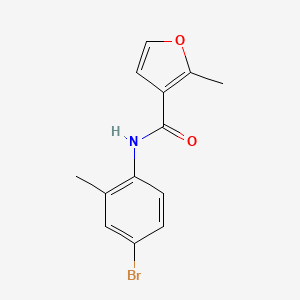

![N-(5-methyl-3-isoxazolyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4429867.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4429875.png)
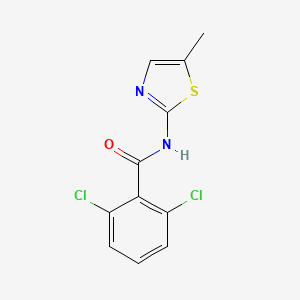

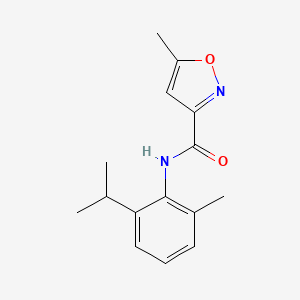

![2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4429901.png)
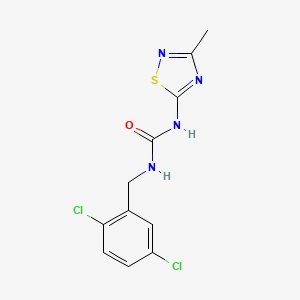
![1-[(5-propyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4429916.png)
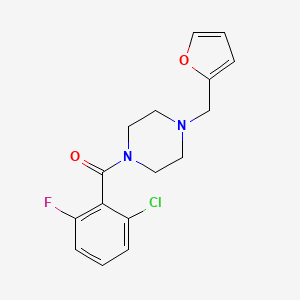
![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4429918.png)
![N-[1-(4-isopropylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4429921.png)